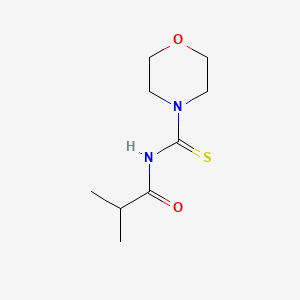
2-methyl-N-(morpholine-4-carbothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(morpholine-4-carbothioyl)propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a carbothioyl group, and a propanamide moiety, which contribute to its distinct chemical behavior.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Studies have demonstrated the development of water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration, highlighting their effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression. This signifies the compound's potential in addressing neurological disorders and conditions associated with nausea and mood regulation (Harrison et al., 2001).
Anticonvulsant Activity
Research into hybrid compounds derived from morpholinyl propanamides and butanamides shows promising anticonvulsant properties. These compounds integrate chemical fragments from well-known antiepileptic drugs, exhibiting broad spectra of activity across several seizure models without impairing motor coordination, suggesting potential for developing safer, more effective antiepileptic medications (Kamiński et al., 2015).
Opioid Receptor Antagonists
Research into N-substituted morphans indicates the discovery of potent, selective kappa opioid receptor antagonists. Such compounds could have significant implications for developing treatments for addiction and mood disorders, offering a new therapeutic approach by targeting specific opioid receptors without the side effects associated with traditional opioid medications (Carroll et al., 2006).
Analgesic Properties
The synthesis of novel enantiomerically enriched compounds suggests potential as powerful synthetic opiates. These studies involve docking studies regarding opioid receptors, indicating that such compounds could lead to potent and safer analgesics with improved selectivity and efficacy (Borowiecki, 2022).
Synthesis and Structural Characterization
Efforts in synthesizing and characterizing compounds with morpholine derivatives reveal insights into their chemical behavior, structural diversity, and potential biological activity. Such research lays the groundwork for further exploration of these compounds in various therapeutic contexts, including their antibacterial and antifungal activities (Szczesio et al., 2020).
Malaria Treatment Leads
The optimization of phenotypic hits against Plasmodium falciparum based on aminoacetamide scaffolds leads to compounds with low-nanomolar activity. This research highlights the potential for developing new antimalarial treatments that could also have transmission blocking capabilities, underscoring the critical role of such compounds in addressing global health challenges (Norcross et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Eigenschaften
IUPAC Name |
2-methyl-N-(morpholine-4-carbothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-7(2)8(12)10-9(14)11-3-5-13-6-4-11/h7H,3-6H2,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCKVWYFFWKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B5524886.png)
![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-FLUOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)


![1-amino-2-cyano-3-(4-hydroxyphenyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)
